molecular formula C25H31N3O4 B12978511 tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate

tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate

Cat. No.: B12978511
M. Wt: 437.5 g/mol
InChI Key: OHZYQOUWPAVPGO-UHFFFAOYSA-N
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Description

tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate: is a complex organic compound used primarily in the field of peptide synthesis. It is known for its role as a protecting group for amino acids, which helps in preventing unwanted side reactions during peptide bond formation. The compound is characterized by its tert-butyl and fluorenylmethoxycarbonyl (Fmoc) groups, which provide stability and ease of removal under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate typically involves the following steps:

    Protection of the Amino Group: The amino group of the piperidine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the piperidine with Fmoc chloride in the presence of a base such as triethylamine.

    Introduction of the tert-Butyl Group: The carboxyl group is then protected using tert-butyl chloroformate in the presence of a base like pyridine.

    Coupling Reaction: The protected piperidine is then coupled with the desired amino acid or peptide using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can occur at the amino groups, converting them to their corresponding amines.

    Substitution: The tert-butyl and Fmoc groups can be substituted under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products:

    Oxidation Products: Oxidized derivatives of the fluorenylmethoxycarbonyl group.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a protecting group in peptide synthesis to prevent unwanted side reactions.
  • Employed in the synthesis of complex organic molecules.

Biology:

  • Utilized in the study of protein structure and function by facilitating the synthesis of peptides and proteins.

Medicine:

  • Plays a role in the development of peptide-based drugs and therapeutic agents.

Industry:

  • Used in the production of high-purity peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate involves its role as a protecting group. The fluorenylmethoxycarbonyl group protects the amino group from reacting during peptide bond formation. This protection is achieved through the formation of a stable carbamate linkage. The tert-butyl group protects the carboxyl group in a similar manner. These protecting groups can be removed under specific conditions, such as acidic or basic hydrolysis, to yield the desired peptide or amino acid.

Comparison with Similar Compounds

  • tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(tert-butyl)-L-cysteine
  • tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serinate

Uniqueness:

  • The presence of both tert-butyl and fluorenylmethoxycarbonyl groups provides dual protection, making it highly effective in peptide synthesis.
  • The compound’s stability and ease of removal of protecting groups under specific conditions make it a preferred choice in synthetic chemistry.

Properties

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

IUPAC Name

tert-butyl 4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-1-carboxylate

InChI

InChI=1S/C25H31N3O4/c1-25(2,3)32-24(30)28-13-12-21(26)22(14-28)27-23(29)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-22H,12-15,26H2,1-3H3,(H,27,29)

InChI Key

OHZYQOUWPAVPGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

Origin of Product

United States

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